molecular formula C12H15BrO2 B1279802 Tert-butyl 4-bromo-3-methylbenzoate CAS No. 347174-28-1

Tert-butyl 4-bromo-3-methylbenzoate

Cat. No. B1279802
M. Wt: 271.15 g/mol
InChI Key: RIHBTHGKWXRWQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is a benzene ring attached to a carboxylate group. The tert-butyl group and bromo-methyl substituents on the benzene ring influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl 4-bromo-3-methylbenzoate-related compounds involves various chemical reactions. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate was achieved by reacting methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . This method could potentially be adapted for the synthesis of tert-butyl 4-bromo-3-methylbenzoate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromo-3-methylbenzoate can be inferred from related compounds. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by spectroscopic evidence and single crystal XRD data . Similar analytical techniques could be used to determine the molecular structure of tert-butyl 4-bromo-3-methylbenzoate.

Chemical Reactions Analysis

Tert-butyl 4-bromo-3-methylbenzoate can undergo various chemical reactions due to the presence of the bromo and ester functional groups. For example, the tert-butyl peroxybenzoate (TBPB) was used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl benzoates can participate in radical reactions. Aryl radical cyclization reactions have also been performed using related compounds, such as in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-bromo-3-methylbenzoate can be deduced from similar compounds. For instance, the tert-butyl group is known to impart steric bulk, affecting the compound's reactivity and physical properties. The presence of the bromo substituent suggests that the compound could be reactive in nucleophilic substitution reactions. The benzoate ester group is susceptible to hydrolysis under basic or acidic conditions, which would yield the corresponding carboxylic acid and alcohol .

Scientific Research Applications

1. Role in Fujiwara-Moritani Reactions

Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enabling coupling reactions at room temperature under homogeneous conditions. This application enhances the process by including Cu(OAc)2 as a cocatalyst, facilitating the coupling of acetanilides and butyl acrylate. Additionally, methyl methacrylate can be activated for coupling under these conditions (Liu & Hii, 2011).

2. Synthesis of Di-tert-butyl-4-hydroxybenzoic Acid

3,5-Di-tert-butyl-4-hydroxybenzoic acid, synthesized from 2,6-di-tert-butyl-4-methylphenol via bromination and subsequent oxidation, demonstrates the utility of tert-butyl benzoate derivatives in organic synthesis. This process achieves a 63.7% overall yield, showcasing the efficiency of this methodology (Yi, 2003).

3. Photolysis Studies

Tert-butyl aroylperbenzoates have been extensively studied in laser flash photolysis (LFP) experiments. These studies have provided insights into the kinetics of the singlet and triplet states, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photochemical properties of tert-butyl benzoate derivatives (Shah & Neckers, 2004).

4. Magnetic Studies of Rare-Earth Metal Compounds

Research involving tetranuclear and pentanuclear compounds of rare-earth metals using tert-butyl benzoate derivatives has expanded our understanding of magnetic interactions in such compounds. These studies have implications for materials science, particularly in the context of single-molecule magnet behavior (Yadav et al., 2015).

5. Exploration of Thermal Decomposition Processes

The study of tert-butyl peroxybenzoate's (TBPB) thermal decomposition in the presence of various ionic liquids has provided significant insights into its thermal stability. This research is crucial for understanding the safety and hazard management of organic peroxides in industrial applications (Jiang et al., 2019).

Safety And Hazards

Tert-butyl 4-bromo-3-methylbenzoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames and hot surfaces, and using only non-sparking tools .

properties

IUPAC Name

tert-butyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHBTHGKWXRWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474358
Record name TERT-BUTYL 4-BROMO-3-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-3-methylbenzoate

CAS RN

347174-28-1
Record name TERT-BUTYL 4-BROMO-3-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3-methyl-benzoic acid (2.06 g, 9.6 mmol) and thionyl chloride (2.2 ml, 30.2 mmol) in toluene (50 ml) were heated at reflux for 2 h then concentrated in vacuo and azeotroped with toluene. The residue was dissolved in THF (100 ml) and triethylamine (2.8 ml, 20.1 mmol), cooled down to 0° C. and lithium tert-butoxide (1.24 g, 15.5 mmol) was added portionwise. The mixture was stirred for 18 h at room temperature then concentrated in vacuo. The residue was dissolved in EtOAc, washed with 1M HCl, saturated NaHCO3 then brine, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 5% EtOAc:95% pet. ether) to yield the title compound (1.86 g, 71%).
Quantity
2.06 g
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reactant
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2.2 mL
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reactant
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50 mL
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solvent
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2.8 mL
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reactant
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1.24 g
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 4-bromo-3-methylbenzoate (4.85 g) and tert-butyl acetate (3 mL) was added 1M potassium tert-butoxide in THF (0.3 mL). The mixture was stirred under vacuum for 10 minutes and treated with another equivalent of tert-butyl acetate and 1 mol % of (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium(II) dichloromethane. This procedure was repeated three times. The mixture was diluted with ethyl acetate (40 mL) and washed with 5% aqueous HCl, water and brine. After drying over Na2SO4, the mixture was concentrated.
Quantity
4.85 g
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reactant
Reaction Step One
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3 mL
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reactant
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0.3 mL
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[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium(II) dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Bromo-3-methylbenzoic acid (3.5 g, 16.27 mmol) was suspended in anhydrous dichloromethane (25 mL) under argon. DMF (0.5 mL) was added and followed by addition of oxalyl chloride (1.7 mL) at room temperature. The reaction mixture was stirred at room temperature for 20 min. and oxalyl chloride (0.5 mL) was added dropwise. The mixture was then stirred at room temperature for further 2 h. Solvent was evaporated. The residue was dissolved in anhydrous THF (25 mL) and cooled in an ice-bath. A solution of potassium tert-butoxide (3.65 g, 32.52 mmol) in anhydrous THF (20 mL) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 1 h, and water (100 mL) was added. The mixture was extracted with EtOAc and organic phase was washed with brine and water, and dried over anhydrous MgSO4. After evaporation of solvent, brown oil was obtained (3.78 g, 86%). MS (ESI) 272.76 (M+H+).
Quantity
3.5 g
Type
reactant
Reaction Step One
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0.5 mL
Type
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1.7 mL
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0.5 mL
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Quantity
3.65 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a solution of the above 4-bromo-3-methylbenzoyl chloride residue in THF (100 mL), a solution of potassium ten-butoxide (6.0 g, 53.5 mmol) in THF (60 mL) was added dropwise at 0° C. under nitrogen. The mixture was stirred at room temperature for 30 min. The reaction mixture was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with water and brine and dried over Na2SO4. The compound was purified by silica column chromatography using heptane and ethyl acetate as eluent to give a yield of 96%. 1HNMR (300 MHz, CD2Cl2): δ 7.88 (s, 1H), 7.53-7.7 (m, 2H), 2.42 (s, 3H, CH3), 1.57 (s, 9H, CH3); MS (m/e): calculated 215.96/213.96 (1:1). found 215.0/217.0 (1:1), for [M+H−tBu]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Umezawa, G Lukinavicius, K Johnsson - 2013 - pure.mpg.de
… The resulting crude was purified by silica gel column chromatography (n-hexane/EtOAc = 95/5) to obtain tertbutyl 4-bromo-3-methylbenzoate as a pale yellow liquid. (647 mg, 87%) …
Number of citations: 2 pure.mpg.de
Y Koide, Y Urano, K Hanaoka, T Terai, T Nagano - pstorage-acs-6854636.s3 …
… A suspension of tert-butyl 4-bromo-3-methylbenzoate (1.36 g, 5.0 mmol), NBS (1.08 g, 6.0 mmol), and AIBN (16.4 mg, 0.10 mmol) in CCl4 (50 mL) was refluxed overnight. After cooling …
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org
J Holmehave, SK Pedersen, HH Jensen… - Arkivoc, 2015 - pdfs.semanticscholar.org
The synthesis and characterization of a 2’, 4’, 5’, 7’-tetrafluorinated derivative of fluorescein, called Aarhus Green, is reported. As with related 2’, 7’-difluorinated compounds, …
Number of citations: 8 pdfs.semanticscholar.org

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